3-[4-(3-methylbutyl)phenyl]butanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(3-methylbutyl)phenyl]butanoic Acid is an organic compound with the molecular formula C15H22O2. It is known for its unique structure, which includes a phenyl ring substituted with a butanoic acid group and a 3-methylbutyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-methylbutyl)phenyl]butanoic Acid typically involves the alkylation of a phenylacetic acid derivative with a suitable alkyl halide. The reaction conditions often include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the phenylacetic acid, followed by the addition of the alkyl halide to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-[4-(3-methylbutyl)phenyl]butanoic Acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and electrophiles like nitric acid (HNO3) for nitration .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
3-[4-(3-methylbutyl)phenyl]butanoic Acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-[4-(3-methylbutyl)phenyl]butanoic Acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl ring and alkyl side chain can interact with hydrophobic regions of proteins and enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Butanoic acid, 3-methyl-, 3-methylbutyl ester: Similar in structure but with an ester group instead of a carboxylic acid group.
Butanoic acid, 3-methylphenyl ester: Contains a phenyl ring but lacks the 3-methylbutyl side chain.
Butanoic acid, 2-methyl-, 3-methylbutyl ester: Similar ester structure but with a different substitution pattern on the butanoic acid.
Uniqueness
3-[4-(3-methylbutyl)phenyl]butanoic Acid is unique due to its specific combination of a phenyl ring, a butanoic acid group, and a 3-methylbutyl side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
65189-79-9 |
---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
3-[4-(3-methylbutyl)phenyl]butanoic acid |
InChI |
InChI=1S/C15H22O2/c1-11(2)4-5-13-6-8-14(9-7-13)12(3)10-15(16)17/h6-9,11-12H,4-5,10H2,1-3H3,(H,16,17) |
InChI Key |
ANHVCHYRRRCGAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC1=CC=C(C=C1)C(C)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.